molecular formula C22H22N2O5 B128974 4-羟甲基安博曲坦 CAS No. 1106685-66-8

4-羟甲基安博曲坦

货号 B128974
CAS 编号: 1106685-66-8
分子量: 394.4 g/mol
InChI 键: PDUAYPFMBRYSNN-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxymethyl ambrisentan is a derivative of ambrisentan, which is a propanoic acid-based, A-selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). Ambrisentan targets the endothelin (ET) system, which plays a significant role in the pathophysiology of PAH by mediating vasoconstriction and proliferative effects through the ETA and ETB receptors . The efficacy of ambrisentan in improving exercise capacity and other clinical outcomes in PAH has been well-documented in several studies .

Synthesis Analysis

The synthesis of ambrisentan involves a multi-step chemical process starting from diphenyl ketone. The process includes Darzens condensation, alcoholysis, hydrolysis, and resolution steps to produce 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. This intermediate is then condensed with 4,6-dimethyl-2-methylsulfonyl pyrimidine in the presence of LiNH_2, followed by acidification to yield ambrisentan with an overall yield of about 19% . Although the synthesis of 4-hydroxymethyl ambrisentan is not explicitly detailed in the provided papers, it can be inferred that it would involve a modification of the ambrisentan structure, likely at the 4' position of the molecule.

Molecular Structure Analysis

The molecular structure of ambrisentan is characterized by a pyrimidine ring and a propanoic acid moiety, with additional functional groups that contribute to its selective antagonistic activity on the ETA receptor . The structural characterization of a major degradation product of ambrisentan under neutral hydrolytic conditions has been performed using high-resolution mass spectrometry, NMR, and FTIR spectroscopy . These techniques could similarly be applied to analyze the molecular structure of 4-hydroxymethyl ambrisentan.

Chemical Reactions Analysis

Ambrisentan's chemical stability and reactions under various conditions have been studied, with one study identifying a neutral degradation product using reverse-phase ultra-performance liquid chromatography . The chemical reactions of 4-hydroxymethyl ambrisentan would likely be similar to those of ambrisentan, with the potential for hydrolysis and other reactions affecting the hydroxymethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan, such as solubility, stability, and pharmacokinetics, have been optimized for oral administration . The introduction of a 4-hydroxymethyl group could potentially alter these properties, affecting the drug's bioavailability and delivery. Lipid-core nanocapsules have been used to encapsulate ambrisentan, providing sustained drug release and improved pharmacodynamic effects in a rat model of PAH . This suggests that similar nanotechnology could be employed to enhance the delivery of 4-hydroxymethyl ambrisentan.

科学研究应用

代谢和药物相互作用

4-羟甲基安博曲坦是安博曲坦的代谢产物,安博曲坦是一种选择性内皮素 A 型 (ETA) 受体拮抗剂。安博曲坦与酮康唑等 CYP3A4 抑制剂之间的相互作用表明,4-羟甲基安博曲坦的药代动力学特征在这种情况下的影响很小。具体来说,酮康唑的存在导致安博曲坦的全身暴露量略有增加,而 4-羟甲基安博曲坦的曲线下面积 (AUC) 和最大浓度 (Cmax) 略有下降,这表明了一种稳定的代谢途径,当与已知的 CYP3A4 抑制剂一起给药时,不需要调整安博曲坦的剂量 (Richards 等,2009)

与他达拉非的药代动力学相互作用

另一项研究探讨了安博曲坦与他达拉非(一种 PDE-5 抑制剂)之间的药代动力学相互作用。结果表明,这些药物的联合给药不会显着改变彼此的药代动力学,这表明在肺动脉高压 (PAH) 治疗中联合治疗的相互作用特征良好。对于 4-羟甲基安博曲坦,在存在他达拉非的情况下,AUC 和 Cmax 均发生轻微改变,这支持了以下概念:即使与其他 PAH 治疗联合使用,安博曲坦及其代谢产物也能维持一致的药代动力学特征 (Spence 等,2009)

在肾损伤治疗中的作用

一项关于在镰状细胞小鼠模型中联合使用安博曲坦和羟基脲的研究表明,在镰状细胞肾病的肾损伤治疗中具有潜在益处。该研究强调了安博曲坦及其代谢产物在减轻与镰状细胞病相关的肾脏损伤方面的治疗潜力,突出了除 PAH 治疗之外的更广泛应用 (Taylor 等,2018)

体外相互作用特征

一项专注于波生坦和安博曲坦代谢产物(包括 4-羟甲基安博曲坦)的体外相互作用特征的研究揭示了其药理行为的见解。这些代谢产物通常不会在 mRNA 水平诱导基因表达或显着抑制 P-糖蛋白和 OATP 转运蛋白。然而,相关的代谢产物去甲基波生坦显示出诱导 CYP3A4 表达和激活孕烷 X 受体的潜力。这些发现有助于了解安博曲坦及其代谢产物(包括 4-羟甲基安博曲坦)的代谢和相互作用特征,为临床应用提供了有价值的信息 (Weiss 等,2015)

安全和危害

Ambrisentan, the parent drug of 4-Hydroxymethyl Ambrisentan, is suspected of damaging fertility or the unborn child . No serious adverse events or events leading to withdrawal were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters with co-administration of Ambrisentan and Rifampicin .

属性

IUPAC Name

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl Ambrisentan

CAS RN

1106685-66-8
Record name 4-Hydroxymethyl ambrisentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMETHYL AMBRISENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。